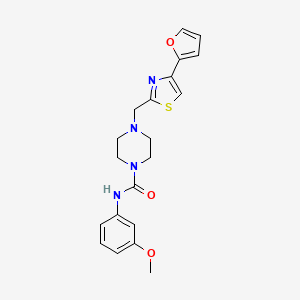
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-((4-(furan-2-yl)thiazol-2-yl)methyl)-N-(3-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Antitumor Activity
Research has indicated that compounds with thiazole moieties exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that thiazole-containing compounds demonstrated IC50 values in the low micromolar range against cancer cells, suggesting potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Jurkat | 1.61 ± 1.92 |
| Compound B | A-431 | 1.98 ± 1.22 |
| This compound | TBD | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been investigated for their anticonvulsant properties. The structure activity relationship (SAR) analysis indicates that modifications to the thiazole ring can enhance anticonvulsant efficacy . The presence of a methoxy group on the phenyl ring appears to contribute positively to the activity.
The mechanism by which This compound exerts its biological effects may involve modulation of specific receptors or enzymes. For instance, thiazole derivatives have been noted for their interactions with various targets, including:
- Bcl-2 Protein Inhibition : Some thiazole compounds have shown to interact with the Bcl-2 protein, leading to apoptosis in cancer cells.
- 5-HT Receptor Agonism : Research into similar compounds has revealed potential agonistic activity at serotonin receptors, which may influence mood and anxiety disorders .
Case Studies and Research Findings
Several studies have explored the biological activities of thiazole derivatives similar to the compound :
- Anticancer Activity : A recent study demonstrated that a series of thiazole derivatives exhibited significant cytotoxicity against HT-29 and Jurkat cells, with some compounds showing comparable efficacy to established chemotherapeutics like doxorubicin .
- Molecular Modeling Studies : Computational studies have provided insights into the binding affinities and interaction modes of these compounds with target proteins, suggesting that structural modifications can lead to enhanced activity .
Propriétés
IUPAC Name |
4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]-N-(3-methoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-16-5-2-4-15(12-16)21-20(25)24-9-7-23(8-10-24)13-19-22-17(14-28-19)18-6-3-11-27-18/h2-6,11-12,14H,7-10,13H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQNOSFSIZITKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














